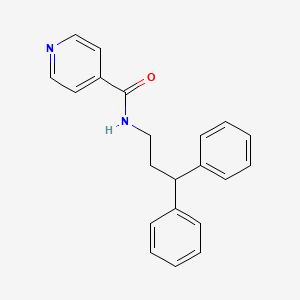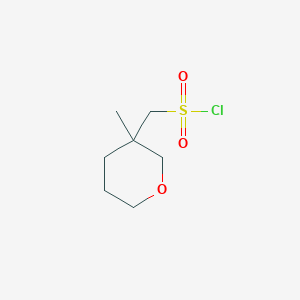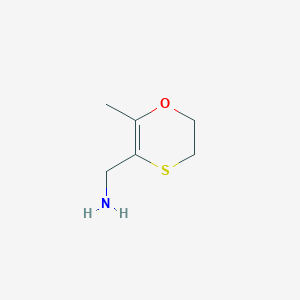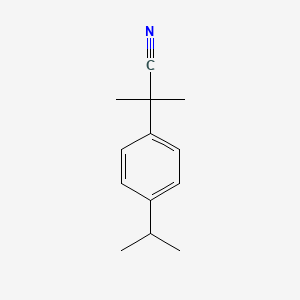
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid: is a synthetic compound characterized by its unique bicyclic structure and the presence of both amino and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cycloheptane ring, introduction of the amino group, and the incorporation of fluorine atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or nitrile group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.
Medicine: In medicinal chemistry, rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid has potential applications as a drug candidate or a pharmacophore. Its unique structure may impart specific biological activities, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its fluorinated structure may contribute to enhanced stability, hydrophobicity, or other desirable characteristics.
Wirkmechanismus
The mechanism of action of rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms may enhance binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
- rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid
Comparison: Compared to similar compounds, rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms may enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable candidate for various applications.
Eigenschaften
Molekularformel |
C8H13F2NO2 |
|---|---|
Molekulargewicht |
193.19 g/mol |
IUPAC-Name |
(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)4-3-5(7(12)13)1-2-6(8)11/h5-6H,1-4,11H2,(H,12,13)/t5-,6-/m1/s1 |
InChI-Schlüssel |
SGFYFJOWIMZNEZ-PHDIDXHHSA-N |
Isomerische SMILES |
C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)N |
Kanonische SMILES |
C1CC(C(CCC1C(=O)O)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)




![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)




